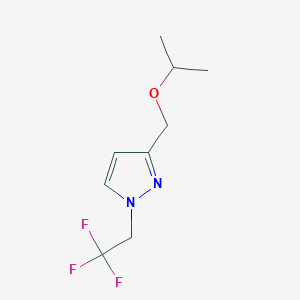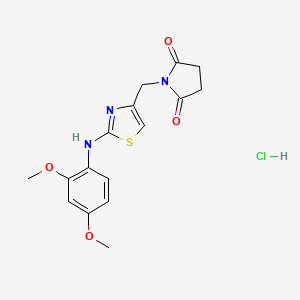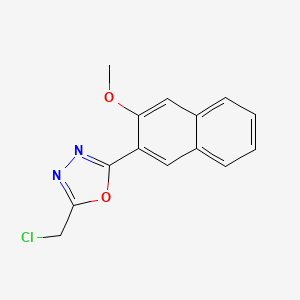
4-Ethylpyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpyrimidin-5-ol is a chemical compound with the CAS Number: 1394936-18-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C6H8N2O/c1-2-5-6(9)3-7-4-8-5/h3-4,9H,2H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Activities and Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including 4-ethylpyrimidin-5-ol, are noted for their wide range of interesting biological activities. These activities include antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties. The significance of pyrimidine derivatives in medicinal chemistry is underlined by their role as organic reaction intermediates and the variety of therapeutically potent derivatives they can produce. The synthesis of these derivatives involves various methods, each contributing to the exploration of their potential in different therapeutic domains. This diverse set of biological activities makes pyrimidine derivatives an important focus for medicinal research, especially in developing new treatments and understanding molecular interactions in biological systems.
Research into Bioactive Heterocycles
The development of bioactive heterocycles, such as those involving pyrimidine nuclei, has garnered significant interest in the scientific community. These heterocycles are strategic in maintaining life and have a range of pharmacological activities. Research in this area is focused on synthesizing and biologically evaluating various structures derived from pyrimido[4,5-d]pyrimidines, a class closely related to this compound. The main bioactivities of these nuclei, including diuretic, antimicrobial, antifolate, tyrosine kinase, anti-inflammatory, anticancer, anthelminthic, and antiviral activities, are central to ongoing research efforts. This research is vital for the development of new drugs and therapeutic agents, leveraging the complex bioactive properties of pyrimidine derivatives.
Synthetic Routes and Applications
The synthesis of pyrimidine derivatives encompasses a range of methods, each leading to the formation of distinct derivatives with potential medicinal applications. These methods include multi-component reactions involving sulfonyl azides, terminal alkynes, and α,β-unsaturated imines; reactions with functionalized enamines; and processes using malononitrile. Other notable synthetic routes involve the use of benzonitrile and N-methyl-N-(phenylethynyl)methanesulfonamide. Each of these methods contributes to the formation of various pyrimidine derivatives, including those similar to this compound, expanding the potential applications of these compounds in medicinal chemistry. This versatility in synthesis is key to exploring the full range of biological activities and potential therapeutic uses of pyrimidine derivatives.
Safety and Hazards
The safety information for 4-Ethylpyrimidin-5-ol includes several hazard statements: H302, H315, H319, H335 . These represent various health hazards. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.
Eigenschaften
IUPAC Name |
4-ethylpyrimidin-5-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(9)3-7-4-8-5/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPJUTQMNKFELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=NC=C1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2619873.png)



![N-[4-(2-Oxoazetidin-1-yl)phenyl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B2619881.png)
![N-methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2619884.png)
![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2619885.png)
![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)picolinamide](/img/structure/B2619886.png)
![[2-[(3,5-dimethyl-1-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2619887.png)



